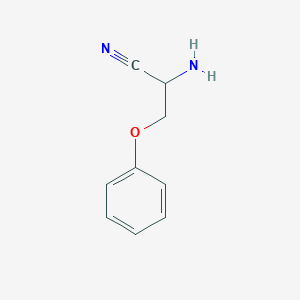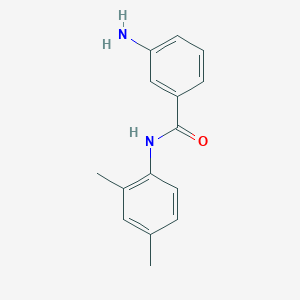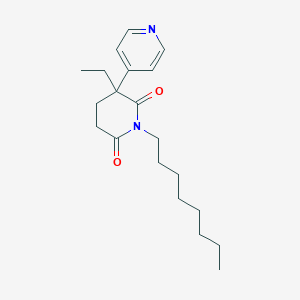![molecular formula C8H12N4O2 B009013 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile CAS No. 19706-80-0](/img/structure/B9013.png)
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, also known as CHDMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain lipids, which could have implications for the treatment of diseases such as cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile are still being studied. However, preliminary research suggests that 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile may have anti-cancer properties, as well as potential applications in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that it is relatively easy to synthesize and purify, making it a useful reagent in organic chemistry. However, one limitation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug candidate.
Orientations Futures
There are several potential future directions for research on 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile. One area of interest is the development of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile as a drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile's mechanism of action, which could provide insights into the development of new drugs. Additionally, further research is needed to determine the safety and efficacy of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile in humans.
Méthodes De Synthèse
The synthesis of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile involves the reaction of 2-cyano-1-hydroxypropan-2-yl diazoacetate with 2-methyl-3-hydroxybutyronitrile. This reaction results in the formation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, which can be purified and isolated using various techniques.
Applications De Recherche Scientifique
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been used as a reagent for the synthesis of various compounds. In biochemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to have potential as an inhibitor of certain enzymes, which could have implications for the treatment of various diseases. In pharmacology, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied for its potential as a drug candidate for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
19706-80-0 |
|---|---|
Nom du produit |
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
Formule moléculaire |
C8H12N4O2 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
2-[(2-cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C8H12N4O2/c1-7(3-9,5-13)11-12-8(2,4-10)6-14/h13-14H,5-6H2,1-2H3 |
Clé InChI |
VUDVPVOIALASLB-UHFFFAOYSA-N |
SMILES |
CC(CO)(C#N)N=NC(C)(CO)C#N |
SMILES canonique |
CC(CO)(C#N)N=NC(C)(CO)C#N |
Autres numéros CAS |
19706-80-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



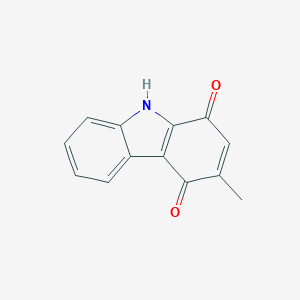
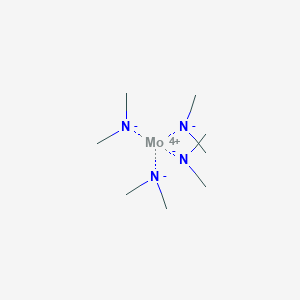
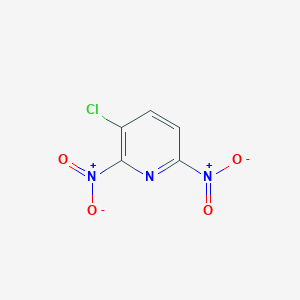
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
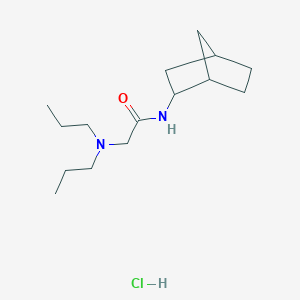
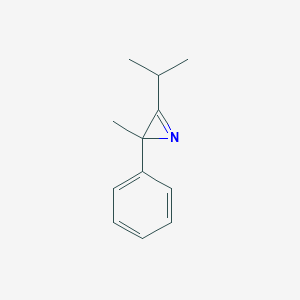
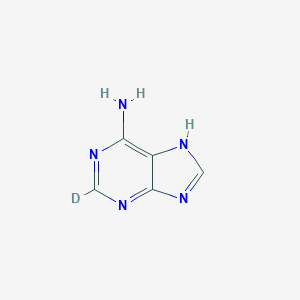
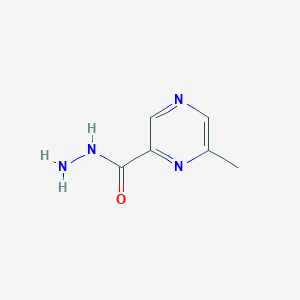
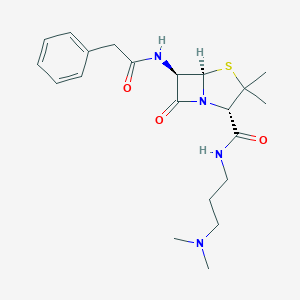
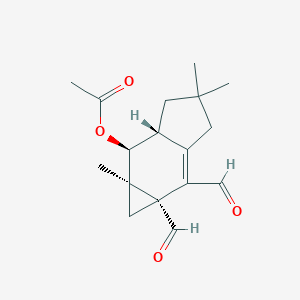
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
